

# Application Note: Development of a Stability-Indicating HPLC Assay for Diatrizoic Acid

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## Compound of Interest

Compound Name: *Diatrizoic acid EP impurity A*

Cat. No.: *B048496*

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## Introduction

Diatrizoic acid is an iodine-containing radiocontrast agent used in medical imaging.<sup>[1]</sup> Ensuring its stability throughout its shelf life is critical for its safety and efficacy. A stability-indicating analytical method is essential to separate and quantify Diatrizoic acid from its potential degradation products, process-related impurities, and excipients. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Diatrizoic acid in bulk drug substance and pharmaceutical formulations. The method is developed to be specific, accurate, precise, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.<sup>[1]</sup>

## Analytical Method: Stability-Indicating HPLC

This method is designed to provide a reliable and robust assay for Diatrizoic acid, ensuring the separation of the active pharmaceutical ingredient (API) from its degradation products.

## Equipment and Reagents

- HPLC System: A gradient-capable HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)
- Diatrizoic acid reference standard
- Purified water (HPLC grade)

## Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of Diatrizoic acid and its degradation products.

Parameter	Condition
Mobile Phase A	0.05% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	238 nm
Injection Volume	10 µL

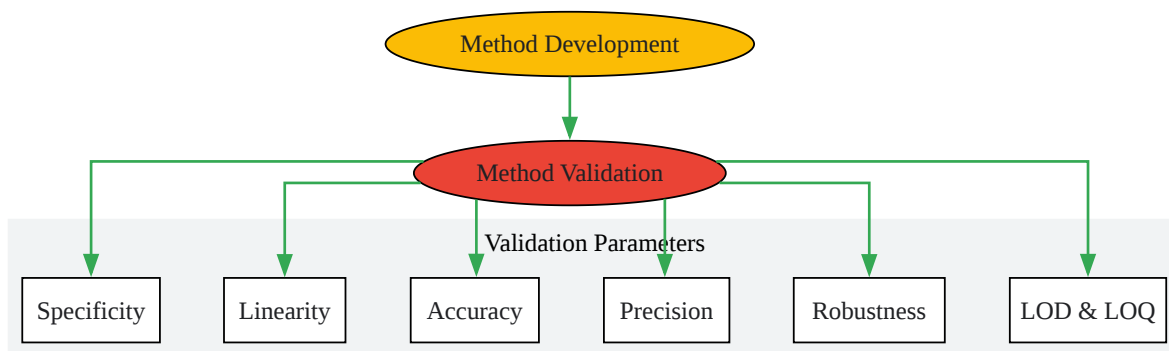
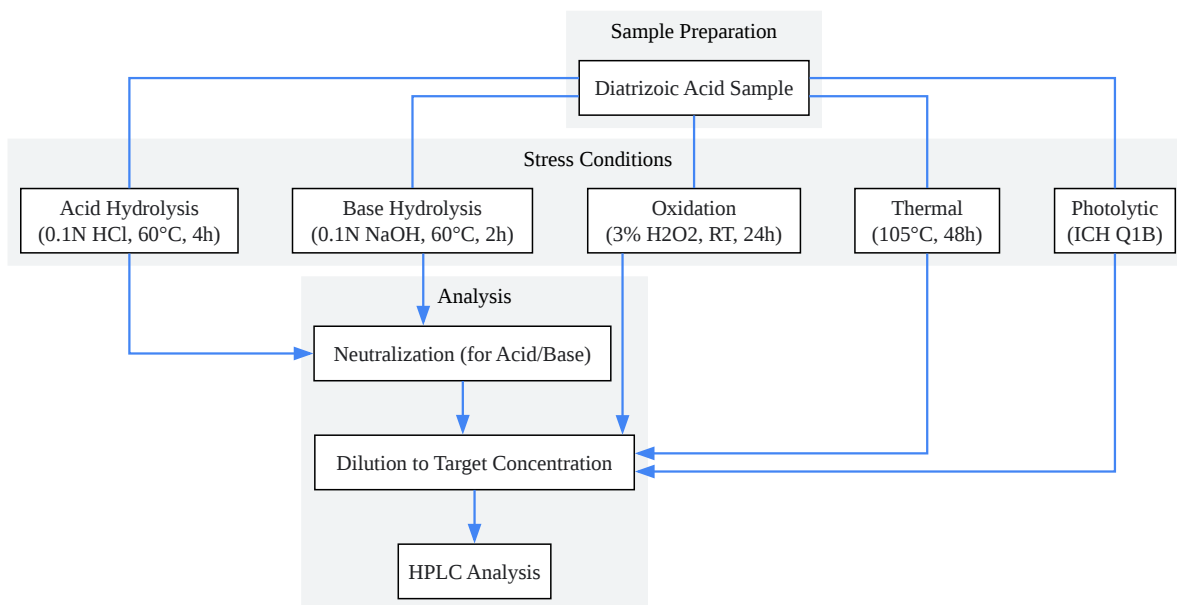
## Preparation of Solutions

- Diluent: Acetonitrile and water in a 50:50 v/v ratio.
- Standard Solution (200 µg/mL): Accurately weigh and dissolve approximately 20 mg of Diatrizoic acid reference standard in 100 mL of diluent.
- Sample Solution (200 µg/mL): Prepare a solution of the Diatrizoic acid drug substance or product in diluent to a final concentration of 200 µg/mL.

## Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method and to identify potential degradation pathways.<sup>[2]</sup> The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.<sup>[3]</sup>

## Experimental Workflow for Forced Degradation



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## References

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